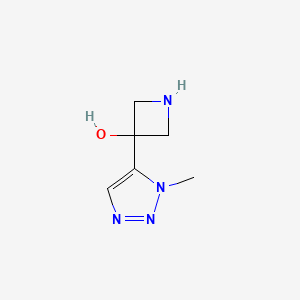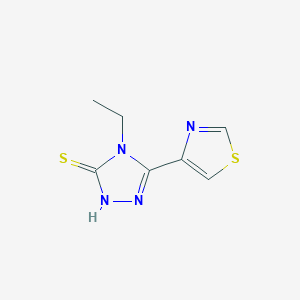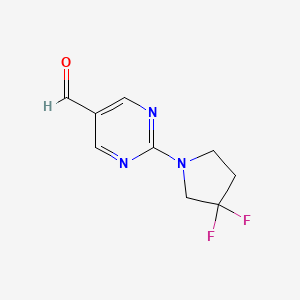amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)
1-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid is a synthetic organic compound with the molecular formula C12H19NO4. It is characterized by the presence of a cyclopropane ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid typically involves the reaction of 1-aminocyclopropane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or methanol at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.
Major Products Formed:
Hydrolysis: 1-amino-1-cyclopropanecarboxylic acid.
Substitution: Various substituted cyclopropane derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products, depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The free amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
- 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid ethyl ester
- rac-(1R,2S)-1-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Comparison: 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a Boc-protected amino group. This combination imparts distinct reactivity and stability, making it valuable in synthetic and medicinal chemistry. Compared to similar compounds, it offers a balance of steric protection and reactivity, allowing for selective transformations and functionalizations .
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(2)13(10(16)17-11(3,4)5)12(6-7-12)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) |
InChI-Schlüssel |
QSWNZWIQZIJGAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(=O)OC(C)(C)C)C1(CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)
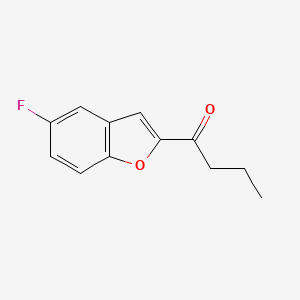
![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)
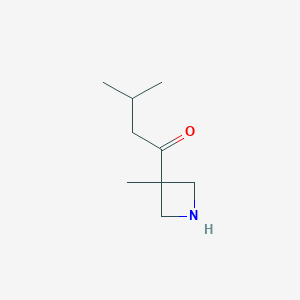

![sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate](/img/structure/B13159793.png)
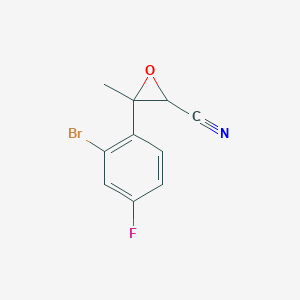
![{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13159804.png)
